molecular formula C13H15NO2 B2461050 6-tert-butyl-1H-indole-2-carboxylic Acid CAS No. 383133-22-0

6-tert-butyl-1H-indole-2-carboxylic Acid

Cat. No.: B2461050
CAS No.: 383133-22-0
M. Wt: 217.268
InChI Key: LDUYCWKFEAHQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indole (B1671886) Carboxylic Acid Scaffolds in Synthetic and Medicinal Chemistry

Indole derivatives represent a cornerstone in the field of medicinal chemistry, recognized for their extensive range of biological activities and therapeutic potential. The indole nucleus is a "privileged scaffold," meaning it is a molecular framework that can bind to a variety of biological targets, making it a frequent component in the design of new drugs. nih.gov These scaffolds are integral to many natural and synthetic molecules with significant bioactivity. nih.gov

The incorporation of a carboxylic acid group, as seen in indole carboxylic acids, further enhances the utility of the indole scaffold. This functional group can participate in various chemical reactions, allowing for the synthesis of a diverse array of derivatives, such as amides and esters. clockss.orgsci-hub.se This versatility is crucial for developing libraries of compounds for drug screening. From a medicinal chemistry perspective, the carboxylic acid group can act as a key interaction point with biological receptors, often forming hydrogen bonds or ionic interactions that are critical for a molecule's therapeutic effect. clockss.org Consequently, indole-2-carboxylic acids and their derivatives are investigated for a wide range of applications, including as enzyme inhibitors and receptor ligands. clockss.orgmdpi.com

Structural Distinctiveness of 6-tert-butyl-1H-indole-2-carboxylic Acid

The molecular structure of this compound is defined by three key features: the bicyclic 1H-indole core, a carboxylic acid group (-COOH) at the C2 position, and a tert-butyl group [-C(CH₃)₃] at the C6 position.

The indole core provides a rigid, aromatic platform. The carboxylic acid at the C2 position is a primary site for chemical modification, enabling the creation of various derivatives. sci-hub.se The most distinguishing feature of this molecule is the tert-butyl group at the C6 position of the indole ring. This bulky, non-polar substituent significantly influences the molecule's physicochemical properties. It increases the lipophilicity (fat-solubility) of the compound, which can affect how it interacts with biological membranes and hydrophobic pockets of proteins. Furthermore, the steric bulk of the tert-butyl group can direct the outcome of chemical reactions at other positions on the indole ring and can influence the binding orientation of the molecule within a biological target.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₅NO₂
Molecular Weight217.26 g/mol
CAS Number383133-22-0
Monoisotopic Mass217.11028 Da
Predicted XlogP4.0

Overview of Research Trajectories for this compound

Current research literature indicates that this compound primarily serves as a specialized building block or intermediate in organic synthesis rather than an end-product with direct therapeutic applications. Its value lies in its unique substitution pattern, which is leveraged for the synthesis of more complex, often patented, molecular entities.

The presence of the carboxylic acid at the 2-position allows for its conversion into a wide range of functional groups, most commonly amides, through coupling reactions with various amines. nih.gov This is a standard and powerful method in medicinal chemistry for generating libraries of compounds for biological screening. The tert-butyl group at the 6-position provides a way to introduce a bulky, lipophilic domain into the target molecule. This feature is often exploited in drug design to enhance binding affinity to a specific biological target or to modulate the pharmacokinetic properties of a potential drug candidate.

While specific, publicly available research focusing extensively on this single compound is limited, its inclusion in the catalogs of chemical suppliers and its appearance in patent literature as a reactant underscore its role in the discovery and development of new chemical entities. For instance, various substituted indole-2-carboxylic acids are precursors in the synthesis of compounds targeting a range of diseases, from inflammation to viral infections and cancer. nih.govmdpi.comgoogle.com The research trajectory for this compound is therefore closely tied to its utility as a starting material for creating novel indole-based compounds with potentially valuable pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)9-5-4-8-6-11(12(15)16)14-10(8)7-9/h4-7,14H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUYCWKFEAHQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383133-22-0
Record name 6-tert-butyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of 6 Tert Butyl 1h Indole 2 Carboxylic Acid and Its Analogs

Direct Synthetic Routes to 6-tert-butyl-1H-indole-2-carboxylic Acid

Direct synthetic strategies aim to construct the this compound molecule through the convergent assembly of precursors already bearing the key functional groups or through the direct functionalization of an indole (B1671886) scaffold.

Alkylation Strategies for tert-Butyl Introduction at the C6 Position

The introduction of a tert-butyl group onto an aromatic ring is commonly achieved through Friedel-Crafts alkylation. In the context of indole synthesis, this reaction can be challenging due to the electron-rich nature of the indole nucleus, which can lead to polysubstitution and lack of regioselectivity. However, by carefully selecting the catalyst and reaction conditions, it is possible to achieve selective alkylation. For instance, the use of a bulky Lewis acid catalyst can favor substitution at the less sterically hindered positions of the indole ring. While direct C6 tert-butylation of indole-2-carboxylic acid is not widely reported, analogous alkylations of indole derivatives provide insight into this approach. The reaction typically involves treating the indole substrate with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid like aluminum chloride or a milder catalyst to control the reaction's regioselectivity.

Recent advancements have also explored contra-Friedel-Crafts strategies, where directed metallation followed by reaction with an electrophile can achieve substitution at positions not favored by classical electrophilic aromatic substitution. rsc.org This could potentially be applied to achieve C6-tert-butylation.

Condensation Reaction Approaches for Indole-2-carboxylic Acid Formation

A common and versatile method for the formation of the indole-2-carboxylic acid core involves the condensation of a substituted aniline (B41778) with a pyruvate (B1213749) derivative. For the synthesis of the target molecule, this would ideally involve the condensation of 4-tert-butylaniline (B146146) with a suitable three-carbon carbonyl compound. A variety of condensation reactions are employed in indole synthesis, often leading to the formation of an intermediate that subsequently cyclizes to form the indole ring.

One such approach is the reaction of 2-dimethylaminobenzaldehydes with nitroacetic acid esters, which has been shown to produce indole-2-carboxylates in a single step. researchgate.net The application of this method to a 4-tert-butyl-substituted 2-dimethylaminobenzaldehyde could provide a direct route to the desired product.

Functional Group Interconversions in Indole Synthesis

Functional group interconversion (FGI) is a powerful strategy in multi-step organic synthesis, allowing for the introduction of a desired functional group from a more easily accessible precursor. In the synthesis of this compound, a pre-existing functional group at the C6 position of an indole-2-carboxylate (B1230498) can be converted into a tert-butyl group.

For example, a 6-bromoindole-2-carboxylate can serve as a versatile intermediate. nih.gov This bromo-substituted indole can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, with a suitable tert-butyl organometallic reagent to introduce the tert-butyl group at the C6 position. The ester can then be hydrolyzed to the carboxylic acid. This FGI approach offers a high degree of flexibility and control over the final structure.

Indirect Synthetic Pathways to Indole-2-carboxylic Acid Derivatives

Indirect pathways often involve the construction of the indole ring from acyclic precursors, with the desired substituents being incorporated into the starting materials. These methods are often robust and allow for the synthesis of a wide range of substituted indoles.

Japp–Klingemann Condensation and Fischer Indole Cyclization Methodologies

The combination of the Japp–Klingemann condensation and the Fischer indole synthesis is a classical and powerful method for preparing indole-2-carboxylic acid derivatives. nih.gov The Japp–Klingemann reaction involves the condensation of a β-ketoester with an aryl diazonium salt to form an arylhydrazone. numberanalytics.com This hydrazone is the key intermediate for the subsequent Fischer indole synthesis.

In the context of synthesizing this compound, the synthesis would commence with the diazotization of 4-tert-butylaniline. The resulting diazonium salt is then reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, under basic conditions. The resulting hydrazone, upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid), undergoes a scielo.brscielo.br-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the 6-tert-butyl-indole-2-carboxylate ester. Subsequent hydrolysis of the ester furnishes the target carboxylic acid. This two-step sequence is highly versatile and allows for the introduction of various substituents on the indole ring by choosing the appropriately substituted aniline and β-ketoester. nih.govresearchgate.net

A representative reaction scheme is as follows:

Japp-Klingemann Reaction: 4-tert-butylaniline is diazotized and coupled with a β-ketoester to form the corresponding arylhydrazone.

Fischer Indole Synthesis: The purified hydrazone is cyclized in the presence of an acid catalyst to form the ethyl ester of this compound.

Hydrolysis: The ester is saponified to yield this compound.

Microwave-Assisted Synthesis Using Ionic Liquids

A significant advancement in the synthesis of indole-2-carboxylic acid esters involves the use of microwave irradiation in combination with ionic liquids as the reaction medium. scielo.brresearchgate.net This "green chemistry" approach offers several advantages over traditional heating methods, including significantly reduced reaction times, improved yields, and milder reaction conditions. scielo.brscielo.org.mx

The synthesis typically involves the condensation of a 2-haloaryl aldehyde or ketone with ethyl isocyanoacetate in the presence of an ionic liquid, such as 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH), under controlled microwave irradiation. researchgate.net This method provides a rapid and efficient route to a variety of substituted indole-2-carboxylic acid esters. scielo.br To synthesize a 6-tert-butyl analog, a 2-halo-4-tert-butylaryl aldehyde or ketone would be the required starting material.

The following table summarizes representative results for the microwave-assisted synthesis of various indole-2-carboxylic acid esters, demonstrating the efficiency of this methodology. researchgate.net

EntryTime (min)Yield (%)
1HH1095
2CH₃H1092
3ClH1097
4BrH1096
5FH1095
6NO₂H1585
7HCH₃1588
8ClCH₃1590

Reaction conditions: Aryl aldehyde or ketone, ethyl isocyanoacetate, [bmim]OH, microwave irradiation (100 W), 50 °C. researchgate.net

This data highlights the high yields and short reaction times achievable with this method for a range of substituents, suggesting its potential applicability for the synthesis of this compound esters.

Reduction of Nitroaromatic Precursors for Indole-2-carboxylic Acid

A common and effective method for the synthesis of the indole nucleus is the Fischer indole synthesis. This reaction typically involves the cyclization of a phenylhydrazone under acidic conditions. For the preparation of substituted indole-2-carboxylic acids, a key starting material can be a nitro-substituted aromatic compound. The nitro group can be strategically reduced to an amine, which is then converted to a hydrazine (B178648) derivative for the Fischer synthesis.

Another approach involves the Reissert indole synthesis. A modified Reissert method can be employed for the synthesis of tricyclic indole-2-carboxylic acids, which may start from a nitro-substituted toluene (B28343) derivative. nih.gov The synthesis of 5-nitroindole-2-carboxylic acid, for example, involves the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form a hydrazone. This intermediate is then cyclized using a catalyst like polyphosphoric acid to yield the ethyl ester of 5-nitroindole-2-carboxylic acid, which is subsequently hydrolyzed to the carboxylic acid. google.com

The reduction of the nitro group in these precursors is a critical step. Various reducing agents can be employed for the conversion of nitroarenes to the corresponding anilines. These methods offer good functional group tolerance. organic-chemistry.org For instance, an iron/calcium chloride system can be used for the reduction of nitroarenes via catalytic transfer hydrogenation, which is compatible with various functional groups like halides, carbonyls, and esters. organic-chemistry.org

A general representation of this synthetic approach is outlined below:

StepReactionReagents and Conditions
1Nitration of a substituted benzene (B151609) ringHNO₃, H₂SO₄
2Reduction of the nitro group to an amineFe/HCl, SnCl₂/HCl, or catalytic hydrogenation (e.g., H₂, Pd/C)
3Diazotization of the amine and conversion to a hydrazineNaNO₂, HCl; then SnCl₂
4Formation of a phenylhydrazone with a pyruvate derivativeEthyl pyruvate
5Fischer indole synthesis (cyclization)Acid catalyst (e.g., polyphosphoric acid, ZnCl₂)
6Hydrolysis of the ester to the carboxylic acidNaOH or LiOH, followed by acidification

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is primarily dictated by its two main functional components: the carboxylic acid group at the 2-position and the indole core itself.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The conversion of indole-2-carboxylic acids to their corresponding esters is a fundamental transformation. A widely used method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Alternative esterification methods exist, such as using tert-butyl trichloroacetimidate (B1259523) for the synthesis of tert-butyl esters of indole-5-carboxylic acid. researchgate.net A straightforward synthesis of indole-2-carboxylic esters can also be achieved through a ligand-free copper-catalyzed cascade process from 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. rsc.org

Amidation of indole-2-carboxylic acids to form indole-2-carboxamides is a crucial reaction in medicinal chemistry. asiaresearchnews.comacs.org This transformation typically involves the activation of the carboxylic acid followed by reaction with an amine.

Commonly used coupling reagents for amide bond formation include N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC). nih.gov The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides). This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.

A one-pot N-acylation of indoles with carboxylic acids can be achieved using a Boc₂O/4-(N,N-dimethylamino)pyridine (DMAP) system, although this may require an excess of the indole. asiaresearchnews.com An improved method utilizes DMAPO as a catalyst with Boc₂O, which allows for a high chemical yield with a 1:1 substrate ratio and tolerates a wide variety of substrates under mild conditions. asiaresearchnews.com The Curtius rearrangement of indole-2-carboxazides provides another route to N-(indol-2-yl)amides. rsc.org

Reagent/MethodDescription
EDACA water-soluble carbodiimide (B86325) coupling agent that facilitates amide bond formation between a carboxylic acid and an amine. nih.gov
Boc₂O/DMAPA system used for the N-acylation of indoles, where Boc₂O acts as an activator for the carboxylic acid. asiaresearchnews.com
Curtius RearrangementA thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which can then react with a nucleophile to form an amide. rsc.org

Carboxylic acids can be converted to more reactive acyl halides, which are valuable intermediates for the synthesis of esters, amides, and other derivatives. libretexts.orgorgoreview.comwikipedia.org The most common method for the preparation of acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgorgoreview.comlibretexts.org

The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution pathway. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a much better leaving group. A chloride ion, generated in the reaction, then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the acyl chloride. libretexts.orgorgoreview.com Pyridine is often added to the reaction mixture to neutralize the HCl that is formed. libretexts.org

Similarly, acyl bromides can be synthesized from carboxylic acids using reagents like phosphorus tribromide (PBr₃). libretexts.orgorgoreview.comlibretexts.org

Indole Core Reactivity

The indole ring itself is an electron-rich aromatic system and is susceptible to electrophilic substitution. The presence of the electron-donating nitrogen atom makes the pyrrole (B145914) ring particularly reactive. While the C3 position is generally the most nucleophilic site in the indole ring, the reactivity can be influenced by the substituents present.

In the context of this compound, the C2 position is occupied by the carboxylic acid group. Electrophilic attack would likely occur at the C3 position. However, the reactivity of the indole core can also be utilized in other types of reactions. For instance, the indole nitrogen can participate in reactions. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation.

Furthermore, the indole nucleus can undergo transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at different positions of the ring, provided a suitable leaving group (like a halogen) is present. nih.gov The indole core can also participate in cycloaddition reactions. acs.orgnih.gov

Electrophilic Substitution Patterns on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The regioselectivity of electrophilic substitution on the indole nucleus is a well-established principle in organic chemistry, with the C3 position being the most nucleophilic and, therefore, the primary site of reaction. This preference is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance. However, the substitution pattern of this compound presents a more complex scenario where both electronic and steric factors must be considered.

The carboxylic acid group at the C2 position is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack. Conversely, the tert-butyl group at the C6 position is a weak electron-donating group. Despite the deactivating effect of the carboxylic acid, the inherent high reactivity of the indole ring often allows electrophilic substitution to proceed.

Vilsmeier-Haack Formylation: A classic example of electrophilic substitution on indoles is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the ring. bohrium.commdpi.com This reaction typically occurs at the C3 position of indole-2-carboxylates. nih.gov The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile, and the reaction generally requires an activated aromatic substrate. bohrium.com For this compound, formylation is expected to occur at the C3 position, yielding 6-tert-butyl-3-formyl-1H-indole-2-carboxylic acid.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds on aromatic rings. Studies on C6-substituted indoles have shown that they readily participate in Friedel-Crafts reactions. nih.govnih.gov The bulky tert-butyl group at the C6 position is unlikely to sterically hinder attack at the C3 position. Therefore, reactions of this compound with alkylating or acylating agents in the presence of a Lewis acid are predicted to yield the corresponding 3-substituted products. It is important to note that the presence of the carboxylic acid group may necessitate harsher reaction conditions or the use of more potent Lewis acids.

Nitration: The introduction of a nitro group (-NO2) onto the indole ring is another important electrophilic substitution reaction. Research has demonstrated the regioselective nitration of various indole derivatives at the C3 position under non-acidic and non-metallic conditions. researchgate.netresearchgate.net Even with a substituent at the 6-position, the nitration protocol can be successfully implemented. researchgate.net Thus, the nitration of this compound is expected to afford 6-tert-butyl-3-nitro-1H-indole-2-carboxylic acid. The reaction conditions would need to be carefully controlled to avoid potential side reactions due to the sensitivity of the indole ring to strong acids.

Electrophilic Substitution ReactionExpected Major Product
Vilsmeier-Haack Formylation6-tert-butyl-3-formyl-1H-indole-2-carboxylic acid
Friedel-Crafts Alkylation/Acylation3-Alkyl/Acyl-6-tert-butyl-1H-indole-2-carboxylic acid
Nitration6-tert-butyl-3-nitro-1H-indole-2-carboxylic acid
Decarboxylative Chlorination of Indole-2-carboxylic Acids

Decarboxylative halogenation provides a direct method for replacing a carboxylic acid group with a halogen atom. mdpi.com This transformation is particularly useful for the synthesis of aryl and heteroaryl halides. While classic methods like the Hunsdiecker reaction, which involves the use of silver salts of carboxylic acids, have been widely employed, modern advancements have led to the development of more versatile and milder protocols, including photocatalytic and radical-based approaches. nih.govacs.orgresearchgate.net

The decarboxylative chlorination of this compound would yield 2-chloro-6-tert-butyl-1H-indole. This transformation involves the cleavage of the carbon-carbon bond between the indole ring and the carboxylic acid group, with the subsequent introduction of a chlorine atom.

Modern methods for the decarboxylative halogenation of (hetero)aryl carboxylic acids often utilize photoredox catalysis. nih.govresearchgate.net These methods offer the advantage of proceeding under mild conditions and exhibiting broad functional group tolerance. For instance, visible-light-induced protocols using a suitable photocatalyst and a chlorine source, such as N-chlorosuccinimide (NCS) or a simple chloride salt, could potentially be applied to this compound.

The reaction mechanism typically involves the formation of a carboxyl radical through single-electron transfer from the carboxylate to the excited photocatalyst. This carboxyl radical then readily undergoes decarboxylation to generate an indol-2-yl radical. This radical intermediate is subsequently trapped by a chlorine atom source to afford the final 2-chloroindole product. The bulky tert-butyl group at the 6-position is not expected to significantly interfere with this process.

Decarboxylative Chlorination MethodReagentsProduct
Hunsdiecker ReactionSilver salt of the carboxylic acid, Chlorine2-chloro-6-tert-butyl-1H-indole
Photocatalytic DecarboxylationPhotocatalyst, Light, Chlorine source (e.g., NCS)2-chloro-6-tert-butyl-1H-indole
Oxidation Chemistry and Redox Mechanisms of Indole-2-carboxylic Acids

The indole nucleus is susceptible to oxidation, and the course of the reaction is highly dependent on the oxidant, the reaction conditions, and the substitution pattern on the indole ring. The oxidation of indole-2-carboxylic acids can lead to a variety of products, including oxindoles, dioxindoles, and dimeric structures.

Electrochemical studies on the oxidation of indole-2-carboxylic acid have shown that in a neutral aqueous medium, the reaction proceeds through the formation of a UV-absorbing intermediate. mdpi.com The final products of this electrochemical oxidation have been characterized as 2,4-, 2,6-, and 2,7-dioxindoles, as well as C-O-C and C-C linked dimers. mdpi.com The proposed redox mechanism involves an initial electron transfer from the indole ring to form a radical cation, which then undergoes further reactions, including nucleophilic attack by water and subsequent oxidation steps.

For this compound, the presence of the bulky tert-butyl group at the 6-position could influence the regioselectivity of the oxidation. While the primary site of oxidation is often the C2-C3 double bond, the electronic and steric effects of the substituents can direct the reaction to other positions on the ring.

Enzymatic oxidation offers a milder and often more selective approach to the modification of indole derivatives. researchgate.netnih.gov For example, certain enzymes can catalyze the oxidation of indoles to indoxyl (3-hydroxyindole), which can then be further oxidized. researchgate.net Artificial enzymes have also been developed that can promote the selective oxidation of indoles at the C3 position to form 3-oxindole derivatives. acs.org The applicability of these enzymatic systems to this compound would depend on the substrate specificity of the particular enzyme.

Oxidation MethodPotential Products
Electrochemical OxidationDioxindoles, Dimers
Chemical Oxidation (e.g., with H2O2)Oxindoles, Ring-opened products
Enzymatic OxidationHydroxylated indoles, Oxindoles
Catalytic C-H Annulation Reactions Involving Indoles

Catalytic C-H activation and annulation reactions have emerged as powerful tools for the construction of complex fused heterocyclic systems from simple indole precursors. researchgate.net These reactions, often catalyzed by transition metals such as palladium, rhodium, and ruthenium, allow for the direct formation of new rings by functionalizing otherwise inert C-H bonds. bohrium.comnih.govbeilstein-journals.orgacs.org

The application of these methodologies to this compound or its derivatives could lead to the synthesis of novel polycyclic indole structures. The regioselectivity of these C-H activation reactions is typically controlled by the presence of a directing group. In the case of indole-2-carboxylic acid derivatives, the carboxylic acid or a derivative thereof (e.g., an amide) can act as a directing group, guiding the metal catalyst to a specific C-H bond.

For example, palladium-catalyzed oxidative annulation of indole-2-carboxylic acid derivatives with allenes has been shown to produce indolo[2,3-c]pyran-1-ones via C-H functionalization at the C3-position. acs.org Similarly, rhodium-catalyzed C-H activation and annulation of indoles with alkynes can lead to the formation of carbazoles. nih.gov Ruthenium-catalyzed annulation reactions have also been extensively used for the synthesis of various indole-containing fused rings. mdpi.com

The steric bulk of the 6-tert-butyl group in this compound could potentially influence the efficiency and regioselectivity of these C-H annulation reactions. While C-H activation at the C7 position is often observed in the absence of a directing group at C2, the presence of the carboxylic acid would likely direct the annulation to the C3 position. The tert-butyl group might sterically disfavor reactions at the C7 position, further enhancing the selectivity for C3 functionalization.

[4+2] cycloaddition reactions, or Diels-Alder reactions, involving indole derivatives can also be considered a form of annulation. nih.gov In these reactions, the indole ring can act as a dienophile, reacting with a suitable diene to form a new six-membered ring.

Catalytic SystemReactant PartnerPotential Fused Ring System
Palladium(II)AllenesIndolo[2,3-c]pyran-1-one
Rhodium(III)AlkynesCarbazole
Ruthenium(II)Alkynes/AlkenesVarious fused indoles

Advanced Spectroscopic and Structural Elucidation of 6 Tert Butyl 1h Indole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) for Elucidation of Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 6-tert-butyl-1H-indole-2-carboxylic acid, the spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the aromatic indole (B1671886) ring, the indole N-H proton, and the carboxylic acid O-H proton.

The protons of the tert-butyl group are chemically equivalent and shielded, thus they are expected to appear as a sharp singlet in the upfield region of the spectrum. The aromatic protons on the indole ring will appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns (multiplicities) determined by their position and relationship to neighboring protons. The N-H proton of the indole ring and the O-H proton of the carboxylic acid are typically observed as broad singlets, and their chemical shifts can be highly variable due to factors like solvent, concentration, and hydrogen bonding. libretexts.org The acidic proton of a carboxylic acid is characteristically deshielded and appears far downfield, often between 10–12 ppm. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-C(CH₃)₃ (tert-butyl) ~1.3 Singlet (s)
H-3 ~7.1 Doublet (d) or Singlet (s)
H-4 ~7.6 Doublet (d)
H-5 ~7.3 Doublet of doublets (dd)
H-7 ~7.8 Singlet (s) or Doublet (d)
N-H (indole) ~11.5 Broad Singlet (br s)

Carbon-13 NMR (¹³C NMR) for Elucidation of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear far downfield (160-180 ppm). libretexts.org The aromatic carbons of the indole ring will resonate in the typical aromatic region (approximately 100-140 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C(CH₃)₃ ~32
-C(CH₃)₃ ~35
C-3 ~103
C-5 ~115
C-4 ~118
C-7 ~121
C-3a ~125
C-2 ~130
C-7a ~137
C-6 ~145

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a fingerprint of the functional groups present.

For this compound, the IR spectrum is dominated by characteristic absorptions. A very broad band is expected in the 2500-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The N-H stretch of the indole ring typically appears as a sharp to medium band around 3300-3400 cm⁻¹. mdpi.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹. libretexts.org The C-H stretching vibrations of the tert-butyl group and the aromatic ring will appear just below and above 3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Key IR and Raman Vibrational Bands for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Expected IR Intensity
O-H stretch Carboxylic Acid (dimer) 2500-3500 Broad, Strong
N-H stretch Indole 3300-3400 Medium, Sharp
C-H stretch (sp²) Aromatic 3000-3100 Medium
C-H stretch (sp³) tert-butyl 2850-3000 Medium-Strong
C=O stretch Carboxylic Acid 1680-1720 Strong
C=C stretch Aromatic 1450-1600 Medium-Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The indole ring system is the primary chromophore in this compound. Indole derivatives typically exhibit two main absorption bands resulting from π→π* electronic transitions. researchgate.net The presence of the carboxylic acid and tert-butyl substituents can cause slight shifts (batachromic or hypsochromic) in the absorption maxima (λmax) and changes in molar absorptivity compared to the parent indole molecule. The spectrum is generally recorded in a solvent such as ethanol (B145695) or methanol.

Table 4: Expected UV-Vis Absorption Data for this compound

Transition Approximate λmax (nm)
π→π* ~220

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (molecular formula C₁₃H₁₅NO₂), the calculated monoisotopic mass is 217.11028 Da. uni.lu HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern can also provide structural information, with common losses including the carboxylic acid group (-45 Da) and cleavage of the tert-butyl group.

Table 5: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₅NO₂
Calculated Monoisotopic Mass 217.11028 Da
[M+H]⁺ Adduct 218.11756 Da
[M+Na]⁺ Adduct 240.09950 Da

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide exact bond lengths, bond angles, and torsional angles.

Crystal System and Space Group Analysis of Indole Derivatives

The crystal structures of indole-2-carboxylic acid derivatives are predominantly found in monoclinic and orthorhombic systems. For instance, a polymorph of 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system, specifically in the P21/c space group. mdpi.com This space group is common for organic molecules as it allows for efficient packing. Another example, indole-2-carboxylic acid itself, has been observed to crystallize in the orthorhombic space group Pna21. researchgate.net

The choice of crystal system and space group is a delicate balance of molecular shape and the energetic favorability of intermolecular interactions. For this compound, the bulky tert-butyl group at the 6-position would significantly influence the packing arrangement. It is plausible that this compound would also crystallize in a common space group for organic molecules, such as P21/c (monoclinic) or P212121 (orthorhombic), which are accommodating to molecules with varied shapes and hydrogen bonding capabilities.

Table 1: Crystallographic Data for Representative Indole-2-Carboxylic Acid Derivatives
CompoundCrystal SystemSpace GroupReference
5-methoxy-1H-indole-2-carboxylic acid (Polymorph)MonoclinicP21/c mdpi.com
Indole-2-carboxylic acidOrthorhombicPna21 researchgate.net

Molecular Conformation and Geometry in the Crystalline State

The molecular conformation of indole-2-carboxylic acid derivatives in the solid state is largely dictated by the planarity of the indole ring and the orientation of the carboxylic acid group. The indole ring system itself is nearly planar. The carboxylic acid group at the 2-position, however, can exhibit rotational freedom around the C2-C(carboxyl) bond.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C-H•••π interactions)

The crystal packing of indole-2-carboxylic acid derivatives is primarily governed by a network of intermolecular hydrogen bonds. The carboxylic acid moiety provides a strong hydrogen bond donor (the hydroxyl proton) and two acceptor sites (the carbonyl and hydroxyl oxygens). The indole N-H group also serves as a hydrogen bond donor.

A common motif observed in the crystal structures of indole-2-carboxylic acids is the formation of cyclic dimers through O-H•••O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. mdpi.com For example, in a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, such cyclic dimers are a prominent feature. mdpi.com These dimers can then be further linked into chains or sheets through N-H•••O hydrogen bonds, where the indole N-H donates a hydrogen to a carboxylic oxygen of a neighboring molecule. mdpi.comresearchgate.net

Table 2: Key Intermolecular Interactions in Indole-2-Carboxylic Acid Derivatives
Interaction TypeDonorAcceptorCommon MotifsReference
Hydrogen Bonding-COOH-COOHCyclic Dimers mdpi.com
Hydrogen BondingN-H (indole)C=O (carboxyl)Chains/Sheets mdpi.comresearchgate.net
C-H•••π InteractionsC-HIndole π-systemStabilization of 3D packing nih.gov

Computational and Theoretical Investigations of 6 Tert Butyl 1h Indole 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. Through DFT, the geometry, orbital energies, and potential reactivity of 6-tert-butyl-1H-indole-2-carboxylic acid can be accurately predicted.

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the equilibrium geometry by minimizing the energy of the system. researchgate.netorientjchem.org

For the closely related parent compound, indole-2-carboxylic acid (ID2CA), computational studies have determined precise bond lengths and angles. researchgate.netresearchgate.net The C-C bonds within the indole (B1671886) ring are calculated to be between 1.37 Å and 1.46 Å. researchgate.net The carboxylic acid group introduces specific geometries, with O-C-O and C-O-H bond angles calculated around 111°-125° and 107°, respectively. researchgate.net The introduction of a tert-butyl group at the 6-position of the indole ring is expected to cause minimal changes to the core indole and carboxylic acid geometry, though it introduces its own set of C-C and C-H bond lengths and angles characteristic of a saturated hydrocarbon group. Conformational analysis focuses on the rotational barriers of the tert-butyl and carboxylic acid groups, identifying the lowest energy conformers. researchgate.net

Data based on DFT/B3LYP/6-311++G(d,p) calculations for the parent compound, Indole-2-Carboxylic Acid. researchgate.net

ParameterBond Length (Å)Bond Angle (°)
C-C (indole ring)1.376 - 1.460
C-N (indole ring)~1.37
C-O (carboxyl)~1.21 (C=O), ~1.36 (C-OH)
O-H (carboxyl)~0.97
N-H (indole)~1.01
CCC (indole ring)106 - 133
OCO (carboxyl)~125.9
COH (carboxyl)~107

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org

For indole-2-carboxylic acid, the HOMO is distributed over the indole ring, indicating this is the primary site for electrophilic attack. researchgate.net The LUMO is primarily localized on the carboxylic acid group and the adjacent carbon of the pyrrole (B145914) ring. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net The addition of the electron-donating tert-butyl group at the 6-position is predicted to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to the unsubstituted parent compound.

Data based on DFT calculations for the parent compound, Indole-2-Carboxylic Acid. researchgate.net

ParameterEnergy (eV) in Gas Phase
HOMO Energy-6.412
LUMO Energy-1.396
Energy Gap (ΔE)5.016

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. youtube.com The MEP map plots the electrostatic potential onto the molecule's electron density surface. researchgate.net

In the MEP map of indole-2-carboxylic acid, regions of negative electrostatic potential (typically colored red or yellow) are concentrated around the electronegative oxygen atoms of the carboxylic acid group, indicating these are the most likely sites for electrophilic attack. researchgate.net Regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the N-H proton of the indole ring, marking them as sites for nucleophilic attack. researchgate.netresearchgate.net The tert-butyl group, being largely nonpolar, would exhibit a relatively neutral potential.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. researchgate.netnih.gov

For this compound, key vibrational modes include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, the N-H stretching of the indole ring, and various C-H and C-C stretching and bending modes of the aromatic rings and the tert-butyl group. researchgate.net Theoretical calculations for indole-2-carboxylic acid show the N-H stretching vibration around 3350 cm⁻¹ and the C=O stretching frequency near 1700 cm⁻¹. researchgate.net The O-H stretch is typically broad and appears in the 2500-3300 cm⁻¹ range due to hydrogen bonding. mdpi.com Calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to better match experimental values. nih.gov

Representative frequencies based on studies of indole-2-carboxylic acid and related structures. researchgate.netmdpi.com

Vibrational ModeTypical Frequency Range (cm⁻¹)
N-H stretch (indole)~3350
O-H stretch (carboxyl)2500 - 3300 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (tert-butyl)2850 - 3000
C=O stretch (carboxyl)~1700
C=C stretch (aromatic)1450 - 1600

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined.

For indole derivatives, computational studies have been used to investigate mechanisms such as oxidation, substitution, and inhibition of enzymes. researchgate.netnih.gov For example, the oxidation of indole-2-carboxylic acid has been studied, identifying intermediates and final products like dioxindoles and various dimers. researchgate.net Computational modeling of its interaction with biological targets, such as HIV-1 integrase, has shown that the indole-2-carboxylic acid scaffold can chelate with magnesium ions in the active site, providing a mechanism for its inhibitory activity. nih.gov Such studies are vital for understanding how molecules like this compound might behave in different chemical and biological environments.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing insight into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. nih.govtandfonline.com

For this compound, MD simulations can explore the conformational landscape by modeling the rotations around the single bonds connecting the tert-butyl and carboxylic acid groups to the indole core. tandfonline.com These simulations can reveal the preferred orientations of these substituents and the energy barriers between different conformations. When studying the interaction of this molecule with a biological target, MD simulations can assess the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies, which are crucial in drug design. nih.govbohrium.comespublisher.com Analysis of root mean square deviation (RMSD) during a simulation can confirm the stability of the molecule's conformation or its binding pose within a receptor pocket. tandfonline.comtandfonline.com

In Silico Prediction of Physicochemical Descriptors for Chemical Research

In modern chemical research and drug discovery, in silico methods are indispensable for predicting the physicochemical properties of novel compounds. These computational approaches allow for the early assessment of a molecule's potential suitability for further development by modeling its behavior in various biological and chemical systems. For this compound, the prediction of such descriptors provides crucial insights into its characteristics, guiding its synthesis and potential applications.

The molecular structure of a compound fundamentally dictates its physical and chemical properties. Computational tools employ a range of algorithms, from empirical methods to sophisticated quantum mechanical calculations, to estimate these characteristics based on the molecule's two-dimensional or three-dimensional structure. These predictions are vital for understanding a compound's solubility, permeability, and potential interactions with biological targets.

Key physicochemical descriptors for this compound have been calculated using computational models. These descriptors are instrumental in evaluating its drug-likeness and suitability for various research applications. The predicted values for several important parameters are summarized in the table below.

Physicochemical DescriptorPredicted ValueSignificance in Chemical Research
Molecular Formula C₁₃H₁₅NO₂Provides the elemental composition of the molecule.
Molecular Weight 217.26 g/mol Influences diffusion rates and absorption across biological membranes.
XLogP3 3.5An indicator of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors 2The number of N-H or O-H bonds, crucial for molecular interactions.
Hydrogen Bond Acceptors 2The number of N or O atoms, which can accept hydrogen bonds.
Rotatable Bond Count 2A measure of molecular flexibility, impacting binding to target sites.
Topological Polar Surface Area (TPSA) 53.1 ŲCorrelates with passive molecular transport through membranes.

Detailed Research Findings

The predicted physicochemical descriptors for this compound offer a preliminary but detailed profile of the molecule. The Molecular Weight of 217.26 g/mol places it well within the range typically associated with small molecule drugs.

The XLogP3 value of 3.5 is a measure of the compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. This parameter is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. A balanced LogP value is often sought in drug design to ensure adequate solubility in both aqueous and lipid environments, facilitating passage through cell membranes.

The presence of two Hydrogen Bond Donors (from the carboxylic acid's hydroxyl group and the indole's N-H group) and two Hydrogen Bond Acceptors (the two oxygen atoms in the carboxylic acid group) is significant. Hydrogen bonds are key directional interactions that play a vital role in molecular recognition, such as the binding of a ligand to a protein's active site.

A low Rotatable Bond Count of 2 suggests a relatively rigid molecular structure. Lower conformational flexibility can be advantageous in drug design as it may lead to higher binding affinity and selectivity for a biological target, although it can also present challenges in achieving an optimal binding conformation.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. A TPSA of 53.1 Ų is generally considered favorable for cell permeability and absorption.

Molecular Interactions and Structure Activity Relationship Sar Studies of 6 Tert Butyl 1h Indole 2 Carboxylic Acid Analogs

Principles of Molecular Recognition and Ligand-Target Binding Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds, a process that forms the bedrock of numerous biological functions. The binding of a ligand (such as a drug molecule) to its biological target (like a protein or enzyme) is a sophisticated event governed by several key principles. The primary forces driving these interactions include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

The specificity of ligand-target binding is dictated by the complementary nature of their shapes and chemical properties. Often described by the "lock and key" model or the more refined "induced fit" model, the binding site of a target protein possesses a unique three-dimensional structure and arrangement of functional groups that preferentially accommodate a specific ligand. For a strong and selective interaction to occur, the ligand must present a corresponding arrangement of features that can engage in favorable non-covalent interactions with the target's binding pocket.

Investigation of Indole-2-carboxamide Derivatives in SAR Studies

The indole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds. Extensive SAR studies have been conducted on this class of molecules to elucidate the key structural features that govern their interactions with various biological targets. These investigations systematically explore how modifications to different parts of the indole-2-carboxamide core impact binding affinity, selectivity, and functional activity.

Impact of Substituent Modifications on Binding Potency and Selectivity for Biological Targets

The biological activity of indole-2-carboxamide derivatives can be profoundly influenced by the nature and position of substituents on the indole (B1671886) ring system. Research has consistently demonstrated that even minor alterations can lead to significant changes in potency and selectivity. For instance, in a series of indole-2-carboxamides designed as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position of the indole ring was shown to enhance modulation potency. nih.gov Similarly, the introduction of short alkyl groups at the C3 position was also found to be favorable for activity. nih.gov

In another study focusing on antitubercular agents, the substitution pattern on the indole ring was critical for potency. The presence of a single bromo group at the 6-position of the indole ring led to a significant increase in activity compared to unsubstituted or 5-halosubstituted analogs. nih.gov These findings underscore the sensitivity of the biological target's binding pocket to the electronic and steric properties of the substituents on the indole core.

The following table summarizes the impact of various substituents on the activity of indole-2-carboxamide derivatives from selected studies:

Compound Series Target Favorable Substituents Unfavorable Substituents
CB1 Receptor Allosteric ModulatorsCannabinoid Receptor 1 (CB1)C5-chloro, C5-fluoro, C3-short alkyl groupsNon-substituted analogs at certain positions
Antitubercular AgentsMycobacterium tuberculosis6-bromoUnsubstituted at position 6

Analysis of Pharmacophoric Elements and Structural Requirements for Molecular Interaction

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For indole-2-carboxamide derivatives, several key pharmacophoric elements have been identified through extensive SAR studies. These typically include:

The Indole Scaffold: The bicyclic indole ring system serves as a crucial anchor, often engaging in hydrophobic and aromatic interactions within the binding pocket.

The Carboxamide Linker: The amide group is a critical hydrogen bonding motif, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This feature frequently plays a pivotal role in orienting the ligand within the active site.

Substituents on the Indole Ring: As discussed previously, these substituents fine-tune the electronic and steric properties of the molecule, influencing binding affinity and selectivity.

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have been employed to further refine the understanding of these pharmacophoric requirements. For a series of indole-2-carboxamide antagonists of the CB1 receptor, QSAR analysis revealed that the presence of electron-withdrawing groups at specific positions could be detrimental to activity, while electron-releasing groups at other positions might be favorable. ijpar.com

Computational Approaches to SAR: Molecular Docking and Ligand-Based Design

In modern drug discovery, computational methods play an indispensable role in elucidating SAR and guiding the design of new molecules. Molecular docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a target protein. By simulating the binding process, researchers can visualize the key interactions between the ligand and the amino acid residues in the active site, providing a rational basis for observed SAR data. For example, docking studies of indole-2-carboxamide derivatives have helped to rationalize why certain substituents enhance binding by showing how they can form additional favorable contacts within the binding pocket. mdpi.com

Ligand-based design approaches, such as pharmacophore modeling and 3D-QSAR, are employed when the three-dimensional structure of the target is unknown. These methods rely on a set of known active and inactive molecules to build a model that defines the essential structural features required for activity. This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the modification of existing leads to improve their potency. nih.gov

Role of the tert-Butyl Group in Modulating Molecular Interactions and SAR

The introduction of a tert-butyl group at the 6-position of the 1H-indole-2-carboxylic acid scaffold is expected to have a significant impact on its molecular interactions and SAR. The tert-butyl group is a bulky and highly lipophilic substituent. Its influence can be multifaceted:

Steric Effects: The large size of the tert-butyl group can impose conformational constraints on the molecule, potentially locking it into a bioactive conformation that is favorable for binding. Conversely, it could also introduce steric hindrance, preventing the molecule from fitting into a narrow binding pocket. The precise effect will be highly dependent on the topology of the target's active site. In SAR studies of some bioactive molecules, bulky aliphatic groups have been shown to be well-tolerated and even beneficial for activity, suggesting the presence of a corresponding hydrophobic pocket in the target protein. nih.gov

While direct SAR studies on 6-tert-butyl-1H-indole-2-carboxylic acid itself are not extensively reported in the provided context, the general principles derived from the study of other substituted indole-2-carboxamides provide a strong foundation for predicting its behavior. It is plausible that the 6-tert-butyl group could enhance binding affinity for targets with a suitably sized hydrophobic pocket at that position, while potentially decreasing activity for targets that cannot accommodate its bulk.

Derivatization Strategies for 6 Tert Butyl 1h Indole 2 Carboxylic Acid

Synthesis of Esters and Amides from the Carboxylic Acid Moiety

The carboxylic acid at the C2 position of the indole (B1671886) is a prime site for modification, readily converted into esters and amides, which are crucial functional groups in medicinal chemistry.

Esterification: The synthesis of tert-butyl esters, often employed as protecting groups, can be achieved through various methods. thieme.de One common approach involves the reaction of the carboxylic acid with tert-butylating agents like di-tert-butyl dicarbonate. thieme.de A newer, powerful method uses bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent. organic-chemistry.org This protocol has been shown to be effective for a range of carboxylic acids, proceeding quickly and in high yields. organic-chemistry.org Standard Fischer esterification conditions, which involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can also be employed. masterorganicchemistry.com To drive the reaction equilibrium towards the product, a large excess of the alcohol is often used, or water is removed as it forms, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Amidation: The conversion of the carboxylic acid to an amide is a fundamental transformation. Direct amidation by heating a carboxylic acid and an amine is possible but often requires harsh conditions. nih.gov More commonly, the carboxylic acid is first "activated" to facilitate the reaction. nih.gov Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt) are used to form an active ester intermediate, which then readily reacts with a primary or secondary amine to yield the corresponding amide. nih.gov Other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective for this transformation. nih.gov Microwave irradiation in the presence of a base like potassium tert-butoxide has been shown to accelerate the reaction between esters and amines, suggesting a potential route from an ester intermediate of the title compound. researchgate.net

Table 1: Representative Conditions for Ester and Amide Synthesis
TransformationReagents & ConditionsProduct TypeReference
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), Heat (Fischer Esterification)Alkyl/Aryl Esters masterorganicchemistry.com
tert-ButylationBis(trifluoromethanesulfonyl)imide (Tf₂NH), tert-Butyl Acetate (t-BuOAc)tert-Butyl Ester organic-chemistry.org
AmidationAmine, EDC·HCl, HOBt, DIPEAAmide nih.gov
AmidationAmine, HATU, DIPEA, DMFAmide nih.gov

Modifications of the Indole Nitrogen (N1) Position

The N1 position of the indole ring is another key site for derivatization, allowing for the introduction of various alkyl and aryl groups which can significantly modulate the compound's biological and physical properties.

N-Alkylation: The nitrogen of the indole ring can be alkylated using several methods. A common approach involves deprotonation with a base to form the indole anion, followed by reaction with an alkylating agent like an alkyl halide. nih.govrsc.org More environmentally friendly methods have been developed, such as using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This method provides N-methylated or N-benzylated indoles in high yields under mild conditions. google.com Another strategy is the "borrowing hydrogen" methodology, where an iron complex catalyzes the N-alkylation of indolines (the reduced form of indoles) with alcohols; the resulting N-alkylated indoline (B122111) can then be oxidized back to the N-alkylated indole. nih.gov

N-Arylation: The introduction of an aryl group at the N1 position typically requires transition-metal-catalyzed cross-coupling reactions. The most common methods are the Ullmann condensation and the Buchwald-Hartwig amination. nih.gov These reactions couple the indole nitrogen with an aryl halide (iodide, bromide, or chloride) in the presence of a copper or palladium catalyst, respectively, along with a suitable ligand and base. nih.gov These methods are broadly applicable and tolerate a wide range of functional groups on both the indole and the aryl halide. nih.gov

Table 2: Methods for N1 Position Modification
TransformationReagents & ConditionsProduct TypeReference
N-MethylationDimethyl Carbonate, cat. DABCO, HeatN-Methyl Indole google.com
N-AlkylationAlcohol, Iron Catalyst (for indoline), then OxidationN-Alkyl Indole nih.gov
N-ArylationAryl Halide, Palladium Catalyst, Ligand, Base (Buchwald-Hartwig)N-Aryl Indole nih.gov
N-ArylationAryl Halide, Copper Catalyst, Ligand, Base (Ullmann)N-Aryl Indole nih.gov

Introduction of Additional Functionalities onto the Indole Ring System

The indole ring itself is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the existing groups on the ring. The C3 position is generally the most nucleophilic and reactive site for electrophilic attack on an indole ring.

Halogenation: Halodecarboxylation is a reaction that converts carboxylic acids into organic halides through the cleavage of a carbon-carbon bond. nih.gov For certain indole-2-carboxylic acid derivatives, iododecarboxylation can occur using iodine and potassium iodide. nih.gov However, direct electrophilic halogenation on the indole ring is more common. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are typically used to introduce bromine or chlorine, usually at the C3 position.

Nitration: The introduction of a nitro group onto the indole ring is a common functionalization. Nitration of indole derivatives can be challenging due to the acid-sensitivity of the indole nucleus. Classical nitrating conditions often lead to polymerization or oxidation. However, milder methods have been developed. For N-protected indoles, such as a N-Boc derivative, nitration can be achieved at the C3 position using reagents like tetramethylammonium (B1211777) nitrate (B79036) with trifluoroacetic anhydride (B1165640) under non-acidic conditions. nih.gov For indoline-2-carboxylic acid, nitration followed by dehydrogenation has been used to synthesize 6-nitroindole-2-carboxylates. researchgate.net Given the presence of the tert-butyl group at C6, nitration would likely be directed to other available positions on the benzene (B151609) ring, such as C4, C5, or C7, depending on the reaction conditions and the directing effects of the substituents.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the indole ring. The reaction typically occurs at the C3 position. However, under certain conditions with specific Lewis acids, acylation can also occur on the benzene portion of the indole ring, yielding mixtures of 5- and 7-acyl derivatives. clockss.org

Table 3: Selected Ring Functionalization Reactions
ReactionTypical ReagentsPrimary Position of SubstitutionReference
Nitration (on N-Boc indole)(CH₃)₄NNO₃, (CF₃CO)₂OC3 nih.gov
Nitration (on indoline)Nitrating agent, then dehydrogenation (e.g., DDQ)C5 or C6 researchgate.net
AcylationAcyl Chloride, Lewis Acid (e.g., AlCl₃, FeCl₃)C3, C5, or C7 clockss.org

Exploitation of the tert-Butyl Group for Stereochemical Control or Scaffold Modification

The tert-butyl group is a large, sterically demanding substituent that is generally considered chemically inert. rsc.org Its primary role in synthetic chemistry is to impart steric hindrance, which can influence the reactivity and selectivity of nearby functional groups. researchgate.net This steric bulk can block certain reaction trajectories, thereby providing stereochemical control or directing reactions to less hindered sites. This influence is known as the "tert-butyl effect". researchgate.net

While direct chemical modification of the tert-butyl group itself is challenging due to the strength and steric hindrance of its C-H bonds, recent advances have made this possible. nih.gov Highly electrophilic manganese catalysts have been developed that can activate hydrogen peroxide to hydroxylate the primary C-H bonds of a tert-butyl group. nih.govchemrxiv.org This transforms the traditionally inert tert-butyl group into a potential functional group handle (a hydroxymethyl group), opening new avenues for scaffold modification. chemrxiv.org This type of late-stage functionalization could be applied to derivatives of 6-tert-butyl-1H-indole-2-carboxylic acid to create novel analogues with expanded structural diversity. chemrxiv.org

Future Directions in Research on 6 Tert Butyl 1h Indole 2 Carboxylic Acid

Development of Novel and Efficient Synthetic Routes

The future of 6-tert-butyl-1H-indole-2-carboxylic acid synthesis lies in the development of more atom-economical and environmentally benign methodologies. While classical methods for indole (B1671886) synthesis exist, emerging strategies focus on direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. bohrium.comtandfonline.com

Transition-metal catalysis, employing elements such as palladium, rhodium, and ruthenium, has become a powerful tool for the regioselective synthesis of substituted indoles. bohrium.com Future research will likely focus on adapting these catalytic systems for the specific and efficient synthesis of this compound. This includes the development of catalysts that can tolerate a wide range of functional groups and operate under milder reaction conditions. The use of immobilized catalysts that can be easily recovered and reused is another promising avenue for creating more sustainable synthetic processes. tandfonline.com

Furthermore, metal-free synthetic approaches are gaining traction. bohrium.com These methods often utilize alternative activation strategies and offer the advantage of avoiding potentially toxic and costly transition metals. The development of novel metal-free cyclization and functionalization reactions for the construction of the this compound core is a significant area for future exploration.

Advanced Mechanistic Studies of its Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for the rational design of improved synthetic methods. Future research will increasingly rely on a combination of experimental and computational techniques to elucidate these mechanisms. nih.gov

For instance, in transition-metal-catalyzed C-H functionalization reactions, identifying the precise nature of the active catalytic species and the turnover-limiting step is paramount. nih.govnih.gov Computational tools, such as density functional theory (DFT) calculations, can provide valuable insights into reaction pathways and transition state energies, helping to explain observed regioselectivities. nih.govnih.gov

Experimental mechanistic studies, including kinetic analysis, isotope labeling, and the isolation and characterization of reaction intermediates, will also play a vital role. rsc.org A comprehensive understanding of the factors controlling reactivity and selectivity will enable the development of more efficient and selective transformations of this compound.

Exploration of New Chemical Reactivity Modalities

Beyond its use as a synthetic intermediate, future research will aim to uncover and exploit new chemical reactivity patterns of this compound itself. The indole nucleus is rich in electron density, making it susceptible to a variety of chemical transformations. chim.it

A key area of exploration will be the selective functionalization of the different positions on the indole ring. While the C3 position is typically the most reactive towards electrophiles, recent advances in directed C-H activation are enabling the functionalization of previously less accessible positions, such as C2, C4, C5, and C7. mdpi.comresearchgate.net Applying these advanced methodologies to this compound could lead to the synthesis of novel derivatives with unique biological or material properties.

Furthermore, the carboxylic acid group at the C2 position offers a handle for a variety of transformations. For example, catalytic decarboxylative coupling reactions can be employed to introduce new substituents at this position. organic-chemistry.org The development of novel catalytic systems for the addition of the carboxylic acid to unsaturated systems, such as alkynes, also presents an opportunity to create new molecular architectures. mdpi.com

Integration with High-Throughput Screening for Chemical Probe Discovery

High-throughput screening (HTS) has revolutionized the process of drug discovery by enabling the rapid screening of large compound libraries against biological targets. ewadirect.com The indole scaffold is a common feature in many biologically active molecules, and derivatives of indole-2-carboxylic acid have been identified as potent apoptosis inducers and inhibitors of enzymes like HIV-1 integrase. nih.govmdpi.com

Future research will focus on the design and synthesis of focused libraries of compounds based on the this compound scaffold for HTS campaigns. These libraries can be designed to explore specific structure-activity relationships and to identify novel chemical probes for a variety of biological targets. The stability and well-defined structure of indole-based compounds make them well-suited for use as probes in screening assays. nih.gov

The integration of efficient synthetic methodologies with HTS will create a powerful platform for the discovery of new therapeutic agents. By systematically modifying the this compound core and evaluating the biological activity of the resulting derivatives, researchers can accelerate the identification of lead compounds for drug development.

Q & A

Q. What are the common synthetic routes for 6-tert-butyl-1H-indole-2-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via condensation reactions involving substituted indole precursors. For example, a reflux method in acetic acid with sodium acetate as a catalyst can yield crystalline products. Recrystallization using a DMF/acetic acid mixture improves purity (>95% by HPLC) . Key steps include monitoring reaction progress via TLC and verifying purity through melting point analysis (e.g., mp 256–259°C for indole-6-carboxylic acid derivatives) .

Q. How should researchers handle solubility challenges during in vitro bioassays?

Limited solubility in aqueous buffers is a known issue. Pre-dissolve the compound in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in assay buffers. For structural analogs like 6-methylindole-3-carboxylic acid, logP values (e.g., ~2.17) suggest moderate hydrophobicity, requiring optimization of solvent systems (e.g., ethanol/PBS mixtures) . Safety data emphasize using PPE and fume hoods due to incomplete toxicity profiles .

Q. What spectroscopic techniques are critical for characterizing this compound?

Use 1H NMR^1 \text{H NMR} to confirm tert-butyl proton signals (δ ~1.4 ppm) and indole ring protons (δ 7.0–8.5 ppm). IR spectroscopy verifies carboxylic acid C=O stretches (~1700 cm1^{-1}). Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]+^+ for C13_{13}H15_{15}NO2_2) . Cross-reference with databases like ATR standard libraries to resolve ambiguities .

Advanced Research Questions

Q. How can structural ambiguities in derivatives be resolved using computational methods?

Perform density functional theory (DFT) calculations to model NMR chemical shifts and compare with experimental data. For example, discrepancies in indole ring proton shifts may arise from tert-butyl steric effects, which DFT can simulate using software like Gaussian . Validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies mitigate conflicting bioactivity data across studies?

Contradictions in antimicrobial or enzyme inhibition assays often stem from assay conditions (e.g., pH, solvent). Standardize protocols using controls like indole-3-carboxylic acid derivatives. For instance, test under consistent redox conditions and validate via dose-response curves. Address batch-to-batch variability by verifying purity (>95% via HPLC) and tert-butyl stability (monitor degradation via LC-MS) .

Q. How can researchers design experiments to probe the compound’s ecological impact given limited toxicity data?

Conduct tiered ecotoxicity assays:

  • Acute toxicity : Use Daphnia magna or algal growth inhibition tests (OECD 202/201).
  • Bioaccumulation : Estimate logKow_{ow} (e.g., ~2.17 for methylindole analogs) to predict bioaccumulative potential .
  • Degradation : Perform OECD 301B ready biodegradability tests. Note: Current safety data lack ecotoxicological profiles, necessitating precautionary measures during disposal .

Q. What methodologies optimize the compound’s stability in long-term storage?

Store under inert gas (N2_2) at −20°C in amber vials to prevent oxidation of the tert-butyl group. Monitor stability via periodic HPLC analysis. For lyophilized forms, use cryoprotectants like trehalose. Stability studies on analogs (e.g., 6-methoxyindole-3-carboxylic acid) suggest a shelf life of >12 months under these conditions .

Methodological Considerations

  • Data Analysis : Critically evaluate experimental design limitations (e.g., small sample sizes, solvent artifacts) using IB Chemistry guidelines .
  • Contradictions : Address spectral/data mismatches by replicating synthesis and characterization in triplicate .
  • Safety : Adopt RAMP (Recognize, Assess, Minimize, Prepare) principles for handling, as chronic toxicity data are unavailable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.